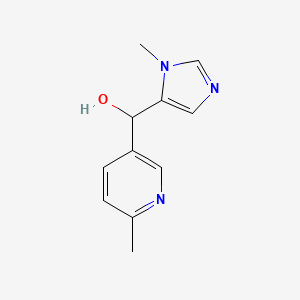

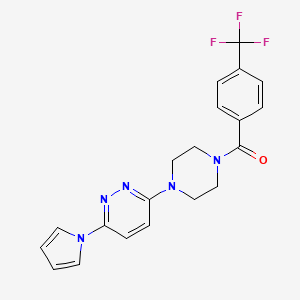

![molecular formula C7H5IN2 B2503334 1-碘咪唑并[1,5-a]吡啶 CAS No. 1422773-18-9](/img/structure/B2503334.png)

1-碘咪唑并[1,5-a]吡啶

描述

1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

The molecular structure of 1-Iodoimidazo[1,5-a]pyridine contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis

1-Iodoimidazo[1,5-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

合成技术

1-碘咪唑并[1,5-a]吡啶是一种已通过多种技术合成的化合物,展示了其在化学合成中的多功能性。Wu 等人(2016 年)描述了一种碘促进的连续双氧化 Csp3-H 胺化和 Csp3-H 碘化过程,用于合成 1-碘咪唑并[1,5-a]吡啶 (Wu 等人,2016 年)。类似地,Shibahara 等人(2009 年)探索了 3-芳基咪唑并[1,5-a]吡啶的卤化,以使用各种卤化剂生成卤代衍生物,包括 1-碘-3-芳基咪唑并[1,5-a]吡啶 (Shibahara 等人,2009 年)。

荧光性质

咪唑并[1,5-a]吡啶的 1,3-二芳基衍生物,包括用碘合成的衍生物,已显示出有希望的荧光性质。Shibahara 等人(2009 年)证明,与单芳基对应物相比,这些化合物表现出一系列荧光发射,并具有更高的量子产率 (Shibahara 等人,2009 年)。

无金属合成

1-碘咪唑并[1,5-a]吡啶和相关化合物的合成已在无金属条件下实现,展示了一种对环境友好的化学合成方法。例如,Ramesha 等人(2016 年)报道了在无金属条件下通过 C-H 官能化碘介导合成的 3-亚磺酰咪唑并[1,5-a]吡啶 (Ramesha 等人,2016 年)。

化学选择性碘化

咪唑并[1,5-a]吡啶衍生物碘化的化学选择性一直是研究课题。Zhao 等人(2018 年)合成了 3-和 8-碘咪唑并[1,2-a]吡啶,探索了取代反应的化学选择性,并通过 X 射线衍射分析表征了分子结构 (Zhao 等人,2018 年)。

催化和绿色化学

1-碘咪唑并[1,5-a]吡啶衍生物已使用催化剂以环境可持续的方式合成。Bhutia 等人(2020 年)在水性介质中使用碘作为催化剂合成 2-芳基咪唑并[1,2-a]吡啶衍生物,强调了将水用作“绿色”介质 (Bhutia 等人,2020 年)。

作用机制

Target of Action

1-Iodoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry Imidazopyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Studies on imidazopyridine derivatives have shown that these compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

Imidazopyridine derivatives have been shown to affect the cell cycle, apoptosis, and the pi3k/akt/mtor signaling pathway . These pathways play crucial roles in cell proliferation, survival, and growth, and their disruption can lead to the death of cancer cells .

Result of Action

Imidazopyridine derivatives have been shown to induce cell cycle arrest, activate apoptosis, and inhibit the pi3k/akt/mtor signaling pathway . These effects can lead to the death of cancer cells .

安全和危害

The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

未来方向

Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

1-iodoimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJSPWQQIHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

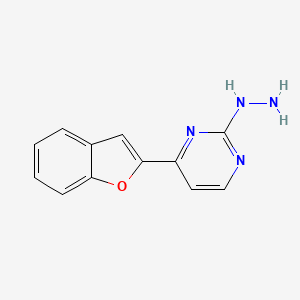

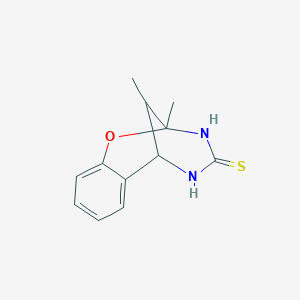

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

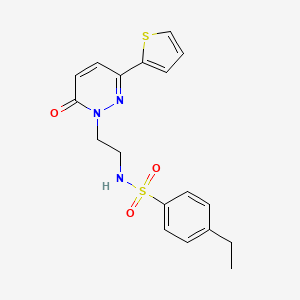

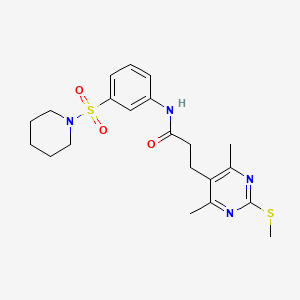

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

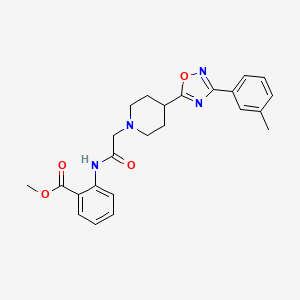

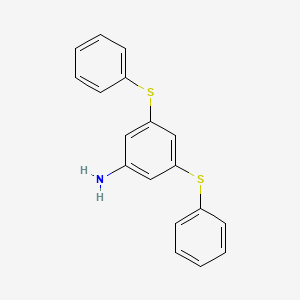

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![(3-Amino-5-((2-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2503267.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)